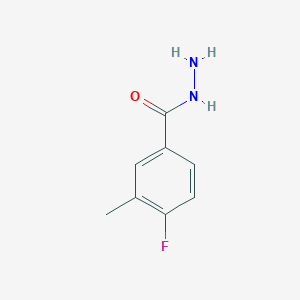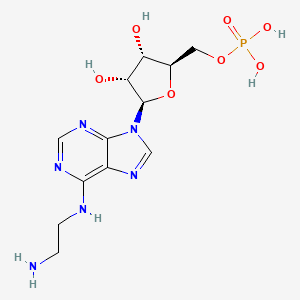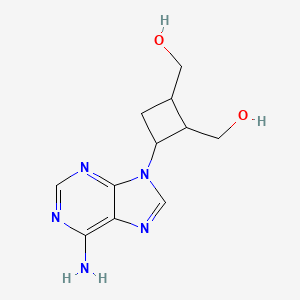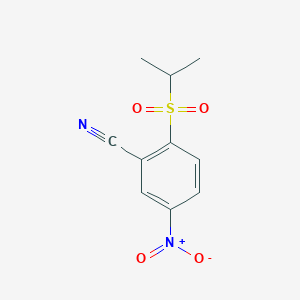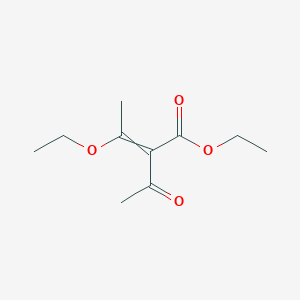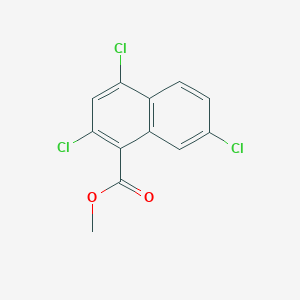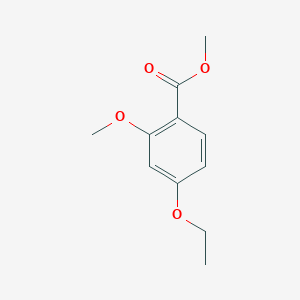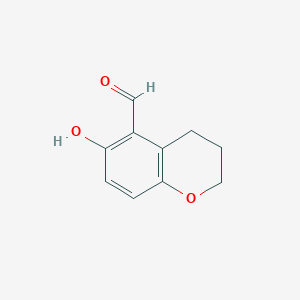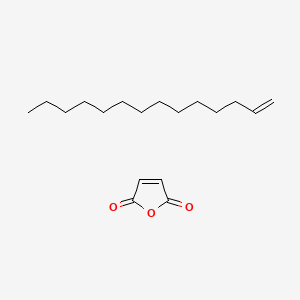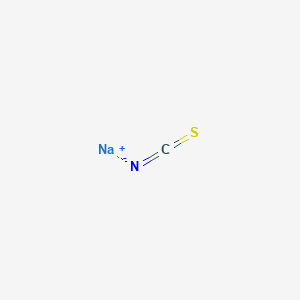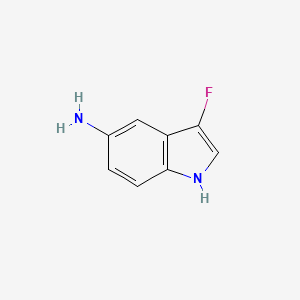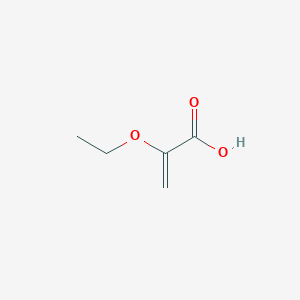
2-Propenoic acid, 2-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-ethoxy- is an organic compound with the chemical formula C5H8O3. It is a colorless liquid with a distinctive odor. This compound is soluble in water and various organic solvents, and it exhibits strong corrosive properties . It is widely used in organic synthesis and the polymer industry, serving as a functional monomer in the production of polymers with specific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 2-ethoxy- can be synthesized through the reaction of ethyl acetate with sodium acrylate. The process involves dissolving ethyl acetate and sodium acrylate in anhydrous ethanol, followed by heating the mixture for several hours. The product is then filtered and purified through distillation .
Industrial Production Methods: In industrial settings, 2-Propenoic acid, 2-ethoxy- is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 2-ethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
2-Propenoic acid, 2-ethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-ethoxy- involves its ability to participate in various chemical reactions due to the presence of the ethoxy and acrylic functional groups. These groups allow it to form covalent bonds with other molecules, leading to the formation of polymers and other complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Acrylic acid: Similar in structure but lacks the ethoxy group.
Methacrylic acid: Contains a methyl group instead of an ethoxy group.
Crotonic acid: Similar structure but with a different arrangement of the double bond.
Uniqueness: 2-Propenoic acid, 2-ethoxy- is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized polymers and materials .
Properties
CAS No. |
32821-76-4 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-ethoxyprop-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-3-8-4(2)5(6)7/h2-3H2,1H3,(H,6,7) |
InChI Key |
QCZKLKFGDITLCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
